molecular formula C5H4F3N3 B1602914 2,5,6-Trifluoropyridine-3,4-diamine CAS No. 6256-96-8

2,5,6-Trifluoropyridine-3,4-diamine

Cat. No. B1602914
CAS RN: 6256-96-8
M. Wt: 163.1 g/mol
InChI Key: PSSDKUXPKXRMRV-UHFFFAOYSA-N
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Description

2,5,6-Trifluoropyridine-3,4-diamine is a chemical compound with the molecular formula C5H4F3N3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2,5,6-Trifluoropyridine-3,4-diamine can be achieved from 2,3,6-trifluoro-5-nitropyridin-4-amine . Another method involves the use of pentachloropyridine, a perhalogenated compound that finds broad applications in many fields of chemistry . Pentachloropyridine can be used as building blocks in the synthesis of chemically relevant organic compounds .


Chemical Reactions Analysis

Fluoropyridines, including 2,5,6-Trifluoropyridine-3,4-diamine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are highly reactive toward nucleophilic attack due to their electron-deficient nature . The nature of the nucleophile, reaction condition, and solvent can significantly influence the regiochemistry of the reactions of this heteroaromatic compound .

Safety And Hazards

The safety data sheet for a similar compound, 2,4,6-Trifluoropyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . Similar precautions may apply to 2,5,6-Trifluoropyridine-3,4-diamine.

properties

IUPAC Name

2,5,6-trifluoropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-1-2(9)3(10)5(8)11-4(1)7/h10H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSDKUXPKXRMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631350
Record name 2,5,6-Trifluoropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-Trifluoropyridine-3,4-diamine

CAS RN

6256-96-8
Record name 2,5,6-Trifluoropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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